molecular formula C13H18N2O3 B14832535 5-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide

5-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide

Katalognummer: B14832535
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: CIKMRDYEJJJFSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . This compound is known for its unique structure, which includes cyclopropoxy and isopropoxy groups attached to a picolinamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 5-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide involves several steps. One common synthetic route includes the reaction of 4-isopropoxy-5-nitropyridine with cyclopropyl alcohol in the presence of a base to form the intermediate compound. This intermediate is then reduced and methylated to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield.

Analyse Chemischer Reaktionen

5-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

5-Cyclopropoxy-4-isopropoxy-N-methylpicolinamide can be compared with other similar compounds, such as:

    4-Cyclopropoxy-5-isopropoxy-N-methylpicolinamide: This compound has a similar structure but differs in the position of the substituents.

    5-Cyclopropoxy-4-isopropyl-N-methylpicolinamide: This compound has an isopropyl group instead of an isopropoxy group.

    5-Cyclopropoxy-4-isopropyl-N,N-dimethylpicolinamide: This compound has an additional methyl group on the nitrogen atom.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their structures.

Eigenschaften

Molekularformel

C13H18N2O3

Molekulargewicht

250.29 g/mol

IUPAC-Name

5-cyclopropyloxy-N-methyl-4-propan-2-yloxypyridine-2-carboxamide

InChI

InChI=1S/C13H18N2O3/c1-8(2)17-11-6-10(13(16)14-3)15-7-12(11)18-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,14,16)

InChI-Schlüssel

CIKMRDYEJJJFSJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC(=NC=C1OC2CC2)C(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.